![molecular formula C18H23N7 B6458745 6-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine CAS No. 2548997-48-2](/img/structure/B6458745.png)

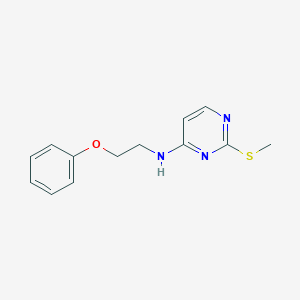

6-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “6-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine” is a chemical compound that has been studied for its potential applications in various fields . It is used in organic syntheses and as pharmaceutical intermediates .

Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions. The compound has been synthesized and characterized by 1H NMR, 13C NMR and HRMS spectra analyses . The nature of the substituent in the C6 position of the imidazo[1,2-a]pyridine ring was responsible for the compound’s activity .Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various spectroscopic techniques. The compound has been characterized by 1H NMR, 13C NMR and HRMS spectra analyses .Chemical Reactions Analysis

The compound has been involved in various chemical reactions during its synthesis. The nature of the substituent in the C6 position of the imidazo[1,2-a]pyridine ring was responsible for the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed using various techniques. For instance, the compound has been characterized by 1H NMR and 13C NMR, which provide information about its chemical structure .Wissenschaftliche Forschungsanwendungen

Anticancer Properties

The compound’s structure suggests potential anticancer activity. Notably, a study by Li et al. designed and synthesized a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives . Among these, compound 13k exhibited submicromolar inhibitory activity against various tumor cell lines. It effectively inhibited PI3Kα (phosphatidylinositol 3-kinase alpha) with an IC50 value of 1.94 nM . This finding positions compound 13k as a promising lead for PI3Kα inhibition in cancer therapy .

Optoelectronic Applications

Imidazo[1,5-a]pyridine derivatives, a class closely related to our compound, have shown great potential in optoelectronic devices. Researchers have reported luminescent properties, making them suitable for applications such as sensors and emitters for confocal microscopy and imaging .

Antimicrobial Activity

While not directly studied for our compound, imidazo[1,2-a]pyridine derivatives have demonstrated antimicrobial properties. These compounds could be explored further for their effectiveness against various pathogens .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been recognized as valuable heterocyclic scaffolds in pharmaceutical chemistry . They have been associated with a wide range of applications in medicinal chemistry .

Mode of Action

Similar compounds have shown inhibitory activity against various tumor cell lines . This suggests that the compound may interact with its targets to inhibit their function, leading to a decrease in tumor cell proliferation.

Biochemical Pathways

Similar compounds have been associated with the phosphatidylinositol 3-kinase (pi3k) signaling pathway , which plays a crucial role in cell proliferation and survival. Therefore, it’s possible that this compound may also affect similar pathways, leading to downstream effects on cell growth and survival.

Pharmacokinetics

The synthesis of similar compounds has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These synthesis methods could potentially influence the compound’s pharmacokinetic properties and bioavailability.

Result of Action

The compound has shown inhibitory activity against various tumor cell lines in in vitro anticancer assays . This suggests that the compound’s action results in a decrease in tumor cell proliferation. Additionally, similar compounds have induced cell cycle arrest and cell apoptosis , indicating potential molecular and cellular effects of this compound’s action.

Action Environment

The synthesis of similar compounds has been achieved under various conditions , suggesting that the compound’s action could potentially be influenced by environmental factors such as temperature and pH.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-[4-(imidazo[1,2-a]pyridin-2-ylmethyl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N7/c1-22(2)17-11-18(20-14-19-17)24-9-7-23(8-10-24)12-15-13-25-6-4-3-5-16(25)21-15/h3-6,11,13-14H,7-10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHJNZOXTXYSMBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=NC(=C1)N2CCN(CC2)CC3=CN4C=CC=CC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{1-[(2,5-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride](/img/structure/B6458662.png)

![4-methyl-1-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B6458667.png)

![N-[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B6458675.png)

![N,N-dimethyl-6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyridazin-3-amine](/img/structure/B6458679.png)

![4-(2-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine](/img/structure/B6458706.png)

![4-(6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine](/img/structure/B6458714.png)

![4-(6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine](/img/structure/B6458715.png)

![5-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole](/img/structure/B6458728.png)

![6-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole](/img/structure/B6458735.png)

![8-cyclopentyl-2-(4-cyclopropanecarbonylpiperazin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B6458739.png)

![4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B6458740.png)

![4-[6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyridazin-3-yl]morpholine](/img/structure/B6458752.png)

![4-[2-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B6458755.png)